molecular formula C9H13NO B1337797 N-ethyl-2-methoxyaniline CAS No. 15258-43-2

N-ethyl-2-methoxyaniline

Cat. No. B1337797
CAS RN: 15258-43-2
M. Wt: 151.21 g/mol
InChI Key: RUSPWDWPGXKTFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline, involves the use of single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . Similarly, the synthesis of 2-methoxy-5-acetamino-N,N-diethylaniline is achieved by reacting 2-methoxy-5-acetaminoaniline with chloroethane in an aqueous solution, with the reaction conditions being carefully optimized . These methods and conditions could potentially be adapted for the synthesis of N-ethyl-2-methoxyaniline.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray crystallography, which provides information on intra- and inter-molecular interactions . Computational methods are also employed to optimize geometries and calculate IR frequencies, which are crucial for understanding the molecular structure and reactivity of the compounds .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-ethyl-2-methoxyaniline. However, the synthesis of similar compounds involves reactions that are likely to be relevant. For example, the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate involves the reaction of ethyl phenyl glyoxylate with methoxy amine hydrochloride in the presence of a base . This suggests that N-ethyl-2-methoxyaniline could also participate in nucleophilic addition reactions with various electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied are characterized using spectroscopic techniques and computational predictions. For instance, characteristic infrared bands and electronic bands are identified through experimental and theoretical IR and UV–Vis spectroscopy . Non-linear optical properties and thermodynamic correlation functions are also theoretically predicted, which could be indicative of the properties that N-ethyl-2-methoxyaniline might possess . The yield and reaction conditions are optimized to improve the synthesis of related compounds, which is a critical aspect of their physical properties .

Scientific Research Applications

Improved Synthesis and Applications

A study by Johnson et al. (2022) highlighted the versatility of 5-ethylsulfonyl-2-methoxyaniline, a molecule closely related to N-ethyl-2-methoxyaniline, in synthesizing compounds with biological activities, including kinase inhibitors and antimalarials. This compound's synthesis improvements have broadened its application in creating pharmacologically significant compounds (Hunter Johnson et al., 2022).

Environmental Remediation

Chaturvedi and Katoch (2020) evaluated Fenton-like oxidation as a method for degrading hazardous methoxyanilines in wastewater. This research is crucial for environmental remediation, as methoxyanilines, including compounds similar to N-ethyl-2-methoxyaniline, are toxic and carcinogenic. The study found that using laterite soil as an iron source could effectively degrade methoxyanilines, offering a sustainable method for treating contaminated water (N. Chaturvedi & S. Katoch, 2020).

Photoelectrochemistry and Spectroscopy

Kilmartin and Wright (1999) explored the properties of substituted polyanilines, including poly(o-methoxyaniline), through photoelectrochemical and spectroscopic techniques. This research contributes to the understanding of the electronic and structural properties of methoxyaniline derivatives, which is essential for developing advanced materials and electronic devices (P. Kilmartin & G. Wright, 1999).

Synthesis of Pharmacologically Important Fragments

Murár et al. (2013) described the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a fragment in numerous compounds with various biological activities, most notably as antitumor agents. This research underscores the importance of methoxyaniline derivatives in medicinal chemistry, particularly in designing kinase inhibitors and enzyme modulators (Miroslav Murár et al., 2013).

Electrorheological and Conductive Properties

Kim et al. (2001) investigated the electrorheological and conductive properties of various polyaniline derivatives, including those derived from o-methoxyaniline. This research is significant for the development of smart materials and devices that respond to electric fields, with potential applications in sensors, actuators, and other electronic components (Joong-sik Kim et al., 2001).

Safety And Hazards

“N-ethyl-2-methoxyaniline” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPWDWPGXKTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447128
Record name Benzenamine, N-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methoxyaniline

CAS RN

15258-43-2
Record name Benzenamine, N-ethyl-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-2-methoxyaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ST Le, C Yasuoka, H Asahara, N Nishiwaki - Molecules, 2016 - mdpi.com
A metal-free, mild and efficient method for the synthesis of 2-methylquinolines was successfully developed by condensation of anilines with vinyl ethers in the presence of catalytic …
Number of citations: 6 www.mdpi.com
F Thorstensson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
The thrombin inhibitory tripeptide d-Phe-Pro-Arg has been mimicked using either cyclopentenedicarboxylic derivatives or a cyclohexenedicarboxylic derivative as surrogate for the P2 …
Number of citations: 38 pubs.acs.org
I Sorribes, SCS Lemos, S Martín, A Mayoral… - Catalysis Science & …, 2019 - pubs.rsc.org
… p N-Ethyl-2-methoxyaniline (2%) as a by-product. q N-Ethyl-4-methoxyaniline (12%) as a by-product. r N-Ethyl-4-fluoroaniline (6%) as a by-product. …
Number of citations: 19 pubs.rsc.org
D Deng, B Hu, Z Zhang, S Mo, M Yang, D Chen - Organometallics, 2019 - ACS Publications
Six Cp*Ir complexes containing NN-bitentate chelate ligands [Cp*IrCl(C 5 H 4 CH 2 C 5 H 3 OH)][Cl] (1), [Cp*IrCl(C 5 H 4 CH 2 C 5 H 3 O)] (2), [Cp*IrCl(C 5 H 4 C 5 H 3 OH)] [Cl] (3), [Cp*…
Number of citations: 13 pubs.acs.org
J Fotie, SK Ayer, BS Poudel, CS Reid - Tetrahedron Letters, 2013 - Elsevier
… -N-ethylaniline or 2-methoxy-N-ethylaniline with cyclohexanone under these conditions, 2-chloro-4-cyclohexenyl-N-ethylaniline (11a) and 4-cyclohexenyl-N-ethyl-2-methoxyaniline (11b…
Number of citations: 5 www.sciencedirect.com

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